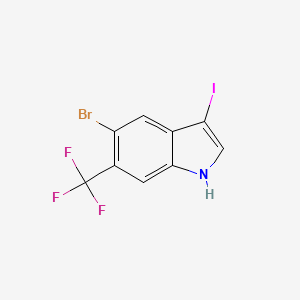

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Description

The exact mass of the compound 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3IN/c10-6-1-4-7(14)3-15-8(4)2-5(6)9(11,12)13/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLMLBNUXBFHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247474 | |

| Record name | 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420537-61-6 | |

| Record name | 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420537-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of functional groups, such as halogens and trifluoromethyl (CF₃) moieties, can profoundly influence the physicochemical and pharmacological properties of these molecules. The trifluoromethyl group, in particular, is often employed to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth examination of a robust synthetic pathway to 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, a highly functionalized building block with significant potential in drug discovery and development. This tri-substituted indole serves as a versatile intermediate, enabling further chemical modifications at three distinct positions, thereby facilitating the exploration of chemical space in the design of novel therapeutic agents.

Retrosynthetic Strategy and Core Logic

A logical retrosynthetic analysis of the target molecule suggests a two-step approach, beginning with the commercially available or synthetically accessible precursor, 5-bromo-6-(trifluoromethyl)-1H-indole. The key transformation is the regioselective iodination at the C3 position of the indole ring. This position is inherently the most nucleophilic and thus most susceptible to electrophilic attack, a fundamental characteristic of indole chemistry.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Precursor: 5-bromo-6-(trifluoromethyl)-1H-indole

The synthesis of the target molecule commences with the preparation of the key intermediate, 5-bromo-6-(trifluoromethyl)-1H-indole (CAS 1198475-24-9).[2][3] While several methods for indole synthesis exist, such as the Fischer, Gassman, or Larock syntheses, modern palladium-catalyzed annulation reactions offer a highly efficient and modular approach for constructing such substituted indoles from readily available anilines.[4][5]

A plausible and effective strategy involves a palladium-catalyzed cyclization of a suitably substituted aniline derivative. This method provides excellent control over regioselectivity and tolerates a wide range of functional groups.

Caption: General workflow for palladium-catalyzed indole synthesis.

Key Transformation: Regioselective C3-Iodination

The pivotal step in this synthesis is the electrophilic iodination of the 5-bromo-6-(trifluoromethyl)-1H-indole precursor. The indole nucleus is an electron-rich heterocycle, with the C3 position being the most activated towards electrophilic substitution. This inherent reactivity allows for highly regioselective functionalization.

Causality of Experimental Choices:

-

Iodinating Agent: N-Iodosuccinimide (NIS) is often the reagent of choice for the iodination of indoles. It is an easily handled solid and a source of electrophilic iodine (I⁺). Alternative reagents include iodine (I₂) in the presence of a base like NaOH or an oxidizing agent. NIS provides mild reaction conditions and generally leads to high yields of the desired C3-iodinated product.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the indole substrate and the iodinating reagent.

-

Temperature: The reaction is usually conducted at room temperature or with gentle cooling to control the exothermicity and minimize the formation of side products.

Proposed Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-system of the indole ring attacks the electrophilic iodine atom of NIS, forming a resonance-stabilized cationic intermediate (a Wheland intermediate or sigma complex). Subsequent deprotonation at the C3 position by the succinimide anion regenerates the aromaticity of the indole ring, yielding the final product.

Caption: Mechanism of electrophilic iodination at the C3 position.

Experimental Protocol: Synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Materials:

-

5-bromo-6-(trifluoromethyl)-1H-indole

-

N-Iodosuccinimide (NIS)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-bromo-6-(trifluoromethyl)-1H-indole (1.0 eq) in DMF, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole.

Data Presentation

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Physicochemical Properties of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

| Property | Value | Source |

| CAS Number | 1420537-61-6 | [6] |

| Molecular Formula | C₉H₄BrF₃IN | [7] |

| Molecular Weight | 389.94 g/mol | [6][7] |

| Predicted Boiling Point | 387.1 ± 37.0 °C | [7] |

| Predicted Density | 2.245 ± 0.06 g/cm³ | [7] |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show the disappearance of the signal corresponding to the C3 proton of the starting material. Signals for the remaining aromatic protons (at C2, C4, and C7) and the N-H proton will be observed with characteristic chemical shifts and coupling constants.

-

¹³C NMR: The spectrum should show nine distinct carbon signals, including the signals for the carbons bearing the bromine, iodine, and trifluoromethyl groups. The C3 carbon signal will be shifted significantly downfield upon iodination.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Conclusion

This guide outlines a scientifically robust and efficient synthetic route for the preparation of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole. The strategy relies on the well-established and predictable reactivity of the indole nucleus, specifically the highly regioselective electrophilic substitution at the C3 position. The resulting molecule is a valuable and versatile building block, primed for further derivatization in the synthesis of complex molecules for pharmaceutical and agrochemical research. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers and scientists engaged in the field of heterocyclic chemistry and drug development.

References

-

Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Wikipedia. Available at: [Link]

-

Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. Royal Society of Chemistry. Available at: [Link]

-

1198475-24-9| Chemical Name : 5-Bromo-6-(trifluoromethyl)-1H-indole | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

-

Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Loyola University Chicago. Available at: [Link]

-

1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)- - ChemBK. ChemBK. Available at: [Link]

Sources

- 1. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1198475-24-9|5-Bromo-6-(trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]

- 4. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. 5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

chemical properties of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Prepared by: Gemini, Senior Application Scientist

Abstract: 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is a highly functionalized heterocyclic compound engineered for advanced synthetic applications, particularly in medicinal chemistry and drug development. Its structure incorporates three key features for chemical diversification: a reactive iodinated C3 position, a less reactive brominated C5 position, and an electron-withdrawing trifluoromethyl group at C6 for modulating electronic properties and metabolic stability. This guide provides a comprehensive analysis of the molecule's predicted physicochemical properties, spectroscopic signatures, and chemical reactivity. We will delve into the mechanistic rationale behind its site-selective reactivity in cross-coupling reactions, functionalization of the indole nitrogen, and potential for further electrophilic substitution. This document serves as a technical resource for researchers aiming to leverage this versatile building block in the synthesis of complex molecular architectures and novel pharmaceutical agents.

Introduction: A Scaffold for Complex Synthesis

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic and structural properties allow it to interact with a wide range of biological targets. The strategic functionalization of the indole ring is a primary goal for chemists seeking to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole represents a sophisticated synthetic intermediate designed for precisely this purpose. The molecule is not a simple scaffold but a platform for controlled, sequential chemical modifications.

-

C3-Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the primary site for metal-catalyzed cross-coupling reactions. This allows for the selective introduction of a diverse range of substituents at the electronically crucial C3 position.

-

C5-Bromo Group: The carbon-bromine bond is significantly more stable than the C-I bond, enabling it to remain intact while the iodo group is functionalized. It serves as a secondary handle for subsequent cross-coupling reactions under more forcing conditions.

-

C6-Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing moiety that profoundly influences the molecule's reactivity. In drug design, it is frequently used to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.

-

N-H Group: The indole nitrogen provides a third site for diversification through alkylation, arylation, or acylation, further expanding the accessible chemical space.

This guide will explore the chemical properties that arise from this unique combination of functional groups, providing a predictive framework for its application in synthesis.

Predicted Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₉H₄BrF₃IN | - |

| Molecular Weight | 417.94 g/mol | - |

| Appearance | Likely an off-white to yellow solid | Prediction |

| Solubility | Poor in water; Soluble in organic solvents (DMSO, DMF, THF, Dichloromethane) | Prediction |

| XLogP3 | 4.8 | PubChem CID 139040332 |

| pKa (N-H) | ~16-17 | Prediction based on indole |

Predicted Spectroscopic Signatures

-

¹H NMR: The spectrum would be characterized by signals in the aromatic region. The C2-H proton would likely appear as a singlet or a narrow doublet downfield (~7.5-8.0 ppm). The C4-H and C7-H protons would appear as singlets, with their chemical shifts influenced by the adjacent bromo and trifluoromethyl groups. The N-H proton would be a broad singlet, typically far downfield (>8.5 ppm).

-

¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbons attached to the halogens (C3 and C5) would have their signals influenced by the heavy atom effect. The CF3 carbon would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A sharp singlet corresponding to the -CF3 group would be the most prominent feature, typically normalized to -60 to -70 ppm relative to a CFCl₃ standard.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one iodine atom (¹²⁷I, monoisotopic). The molecular ion peak (M+) would be observed at m/z ≈ 418.

Core Reactivity and Mechanistic Rationale

The utility of this scaffold is defined by the differential reactivity of its functional groups. This allows for a predictable and stepwise approach to building molecular complexity.

Site-Selective Metal-Catalyzed Cross-Coupling

The primary value of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole lies in its capacity for sequential cross-coupling reactions. The reactivity of carbon-halogen bonds towards the oxidative addition step in typical catalytic cycles (e.g., Suzuki, Sonogashira, Heck) follows the order C-I > C-Br > C-Cl. This principle is the foundation for its selective functionalization.

Stage 1: Reaction at the C3-Iodo Position Under standard palladium-catalyzed conditions (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.) with a suitable base at mild temperatures (room temperature to ~60 °C), the C-I bond will react exclusively. This allows the introduction of an aryl, heteroaryl, vinyl, or alkynyl group at C3 while leaving the C-Br bond untouched.

Stage 2: Reaction at the C5-Bromo Position Once the C3 position is functionalized, the C-Br bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like SPhos or XPhos).

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Outline:

-

Indole Formation: Start with 4-bromo-3-(trifluoromethyl)aniline. A Bartoli indole synthesis using nitro-arenes and vinyl Grignard reagents could yield the 5-bromo-6-(trifluoromethyl)-1H-indole intermediate.

-

C3-Iodination: The resulting indole is then subjected to electrophilic iodination. Reagents like N-iodosuccinimide (NIS) or iodine with a mild base will selectively install the iodo group at the electron-rich C3 position.

Exemplary Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on standard literature procedures for similar substrates. They have not been optimized for this specific molecule and must be adapted and validated by the end-user. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol: Selective Suzuki Coupling at C3-Iodo Position

-

To a reaction vial, add 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as sodium carbonate (Na₂CO₃, 3.0 eq).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture, such as 1,4-Dioxane and Water (4:1 ratio).

-

Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol: N-Alkylation with Sodium Hydride

-

To a flame-dried, two-neck round-bottom flask under Argon, add a solution of the starting indole (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

-

Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

-

Purify the residue by column chromatography.

Conclusion

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is a purpose-built chemical scaffold offering a remarkable degree of control for synthetic chemists. The predictable, orthogonal reactivity of its two distinct halogen atoms provides a clear pathway for sequential, site-selective cross-coupling reactions. This, combined with the potential for N-H functionalization and the beneficial electronic and metabolic properties imparted by the trifluoromethyl group, makes it an exceptionally valuable building block for constructing complex molecules. Its rational design enables the efficient exploration of chemical space, positioning it as a powerful tool in the development of new therapeutics and functional materials.

References

-

Title: Indoles as Privileged Scaffolds in Drug Discovery. Source: Chemical Reviews. URL: [Link]

-

Title: The indole nucleus: an advantaged scaffold for the development of therapeutic agents. Source: Archiv der Pharmazie. URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organohalides with Organoboranes. Source: Chemical Reviews. URL: [Link]

-

Title: The Trifluoromethyl Group: An Omnipresent Fluorine-Containing Moiety in Approved Pharmaceuticals. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: The role of fluorine in drug design and development. Source: Future Medicinal Chemistry. URL: [Link]

An In-Depth Technical Guide to 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole (CAS Number: 1420537-61-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, a halogenated and trifluoromethylated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the unique substitution pattern of this molecule offers a versatile platform for the synthesis of novel therapeutic agents.[1] This document outlines a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications as a key building block in the development of targeted therapies. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, providing a robust framework for researchers in the field.

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and natural products with diverse biological activities.[1] Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. Strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, possesses a unique combination of substituents that make it a particularly valuable intermediate for drug discovery:

-

The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

-

The Bromo Substituent (-Br): The bromine atom at the C5 position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

-

The Iodo Substituent (-I): The iodine atom at the C3 position is also amenable to a wide range of cross-coupling reactions, offering an orthogonal site for functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond, allowing for selective transformations.

This trifecta of functional groups on a privileged indole scaffold presents a powerful tool for the construction of compound libraries and the exploration of structure-activity relationships (SAR) in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is presented in the table below. Please note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 1420537-61-6 | [2] |

| Molecular Formula | C₉H₄BrF₃IN | [3] |

| Molecular Weight | 389.94 g/mol | [3] |

| Predicted Density | 2.245 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 387.1 ± 37.0 °C | [3] |

| Appearance | Expected to be a solid | N/A |

Proposed Synthetic Pathway

While a specific, published synthesis for 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole has not been identified in the current literature, a plausible and robust synthetic route can be proposed based on well-established methodologies in indole chemistry. The following multi-step synthesis is designed to be logical, efficient, and adaptable for laboratory execution.

The overall synthetic strategy involves the initial construction of the 5-bromo-6-(trifluoromethyl)-1H-indole core, followed by protection of the indole nitrogen, regioselective iodination at the C3 position, and subsequent deprotection.

Figure 1: Proposed synthetic pathway for 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole.

Step 1: Synthesis of the Indole Core - 5-Bromo-6-(trifluoromethyl)-1H-indole

Two primary and highly effective methods for the construction of the indole ring are the Fischer Indole Synthesis and the Larock Indole Synthesis.

The Fischer indole synthesis is a classic and widely used method for forming the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5][6][7]

Workflow for Fischer Indole Synthesis:

Figure 2: Workflow for the Fischer Indole Synthesis of the indole core.

Experimental Protocol (General):

-

Reduction of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline: The commercially available 4-bromo-2-nitro-5-(trifluoromethyl)aniline[8][9][10] is reduced to the corresponding diamine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., HCl or acetic acid) or through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[11][12][13][14]

-

Formation of (4-Bromo-5-(trifluoromethyl)phenyl)hydrazine: The resulting 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine is then converted to the corresponding hydrazine. This is typically done via diazotization with sodium nitrite in an acidic medium, followed by reduction of the diazonium salt, for which tin(II) chloride is a common reagent.

-

Fischer Indole Cyclization: The prepared (4-bromo-5-(trifluoromethyl)phenyl)hydrazine is reacted with a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent) in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to induce cyclization and formation of the indole ring.[4][6] If pyruvic acid is used, a subsequent decarboxylation step may be necessary.

Causality of Experimental Choices:

-

The choice of a multi-step route starting from the nitroaniline is dictated by the commercial availability of this precursor.

-

The Fischer indole synthesis is chosen for its robustness and wide applicability to a variety of substituted phenylhydrazines. The acid catalyst facilitates the key[15][15]-sigmatropic rearrangement that is central to the reaction mechanism.[4]

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne.[16][17][18][19][20] This method offers high regioselectivity and functional group tolerance.

Workflow for Larock Indole Synthesis:

Figure 3: Workflow for the Larock Indole Synthesis of the indole core.

Experimental Protocol (General):

-

Synthesis of 2-Iodo-4-bromo-5-(trifluoromethyl)aniline: This starting material would need to be synthesized, likely from 4-bromo-3-(trifluoromethyl)aniline via ortho-iodination.

-

Palladium-Catalyzed Coupling: The 2-iodo-4-bromo-5-(trifluoromethyl)aniline is reacted with a suitable alkyne (e.g., trimethylsilylacetylene, which would place a hydrogen at the C2 position after desilylation) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃ or Na₂CO₃), and often a phosphine ligand and a chloride salt additive.[18][19]

Causality of Experimental Choices:

-

The Larock synthesis provides a more convergent approach to the indole core, potentially reducing the number of synthetic steps compared to the Fischer method if the starting aniline is readily accessible.

-

The palladium catalyst is essential for the catalytic cycle involving oxidative addition, alkyne insertion, and reductive elimination to form the indole ring.[18]

Step 2: N-Protection of the Indole

The indole NH proton is acidic and can interfere with subsequent reactions, particularly those involving strong bases or electrophiles. Therefore, protection of the indole nitrogen is a crucial step. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for indoles.[15][21][22]

Experimental Protocol (General):

-

Reaction Setup: To a solution of 5-bromo-6-(trifluoromethyl)-1H-indole in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified.

Causality of Experimental Choices:

-

The Boc group is chosen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[21]

-

DMAP is a highly effective catalyst for the acylation of the indole nitrogen with Boc anhydride.

Step 3: C3-Iodination

With the indole nitrogen protected, the C3 position is highly activated for electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and efficient reagent for the regioselective iodination of indoles at this position.[23][][25][26][27]

Experimental Protocol (General):

-

Reaction Setup: Dissolve the N-Boc protected indole in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Addition of NIS: Add N-Iodosuccinimide (NIS) to the solution and stir the reaction at room temperature. The reaction is typically rapid.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove succinimide and any unreacted NIS. The crude product is then purified, typically by column chromatography.

Causality of Experimental Choices:

-

N-Iodosuccinimide is a convenient and easy-to-handle source of electrophilic iodine. It offers high regioselectivity for the C3 position of N-protected indoles.[23]

-

The reaction proceeds under mild, neutral conditions, which is compatible with the Boc protecting group and the other functionalities on the indole ring.

Step 4: N-Deprotection

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[28][29][30][31][32]

Experimental Protocol (General):

-

Acidic Cleavage: Dissolve the N-Boc-3-iodoindole in a suitable solvent such as dichloromethane. Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Reaction and Isolation: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure, and the final product is isolated and purified.

Causality of Experimental Choices:

-

Strong acids like TFA or HCl readily cleave the tert-butyl ester of the carbamate, releasing isobutylene and carbon dioxide, to afford the free amine.[29] This method is generally clean and high-yielding.

Predicted Spectroscopic Characterization

Predicted ¹H NMR (in CDCl₃ or DMSO-d₆):

-

NH Proton: A broad singlet in the region of 8.0-11.0 ppm (this signal will be absent in the N-protected intermediate).

-

Aromatic Protons:

-

A singlet for the H2 proton, likely in the range of 7.0-7.5 ppm.

-

A singlet for the H4 proton.

-

A singlet for the H7 proton.

-

The exact chemical shifts will be influenced by the electronic effects of the bromo, iodo, and trifluoromethyl groups.

-

Predicted ¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Indole Carbons: Characteristic signals for the 8 carbons of the indole ring. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons bearing the bromine and iodine atoms will show characteristic shifts to higher field.

-

CF₃ Carbon: A quartet with a large one-bond C-F coupling constant.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected at m/z corresponding to the molecular weight (389.94). The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio).

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole makes it a highly attractive building block for the synthesis of novel drug candidates. The two distinct halogen atoms provide orthogonal handles for sequential cross-coupling reactions, allowing for the controlled and diverse introduction of various substituents.

Potential Therapeutic Areas:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core. The ability to functionalize both the C3 and C5 positions would allow for the exploration of interactions with different pockets of the ATP-binding site of various kinases.

-

Antiviral Agents: Indole derivatives have shown promise as antiviral agents, including inhibitors of HIV, hepatitis C, and influenza viruses.

-

Anticancer Agents: The indole scaffold is present in numerous anticancer drugs. The trifluoromethyl group can enhance the anticancer activity of a compound.

-

Central Nervous System (CNS) Agents: Indole-based compounds are well-known for their activity on various CNS targets, including serotonin and dopamine receptors.

Synthetic Utility:

The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the more reactive C3-I position, followed by a subsequent cross-coupling reaction at the C5-Br position under different catalytic conditions. This enables the synthesis of highly complex and diverse molecular architectures from a single, advanced intermediate.

Figure 4: Synthetic utility of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole in diversity-oriented synthesis.

Conclusion

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is a strategically functionalized building block with significant potential for application in medicinal chemistry and drug discovery. While a detailed experimental protocol for its synthesis is not yet published, a plausible and robust synthetic route can be devised based on established indole synthesis methodologies. The presence of orthogonal halogen handles and a trifluoromethyl group on the privileged indole scaffold provides researchers with a powerful tool for the creation of novel and diverse molecular entities for biological screening. Further investigation into the synthesis and applications of this compound is warranted and is expected to contribute to the advancement of therapeutic agent development.

References

- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.

- Larock, R. C. (2003). The Larock Reaction in the Synthesis of Heterocyclic Compounds. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 1-35). Springer.

- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

-

Larock, R. C. (n.d.). Larock indole synthesis. In Wikipedia. Retrieved from [Link]

-

Fischer, E. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

- J&K Scientific LLC. (2025). Fischer Indole Synthesis.

- Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69.

- Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria R., F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study.

- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.

- Reddy, K. L., & Kumar, N. S. (2005). A mild and efficient method for the deprotection of N-Boc protected amines and aziridines. Tetrahedron Letters, 46(35), 5977-5979.

- Royal Society of Chemistry. (2025).

- ResearchGate. (2025). The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- ResearchGate. (n.d.). Indole N‐Boc deprotection method development.

- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 133-141.

- Chemicalbook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis.

- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.

- MDPI. (2022). Azidoindolines—From Synthesis to Application: A Review. Molecules, 27(23), 8564.

- ChemBK. (n.d.). 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-.

- MySkinRecipes. (n.d.). 4-Bromo-2-nitro-5-(trifluoromethyl)aniline.

- ResearchGate. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection.

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

- CymitQuimica. (n.d.). 5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole.

- CymitQuimica. (n.d.). 4-Bromo-2-nitro-6-(trifluoromethyl)aniline.

- Semantic Scholar. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection.

- Pharmaffiliates. (n.d.). 1198475-24-9| Chemical Name : 5-Bromo-6-(trifluoromethyl)-1H-indole.

- BOC Sciences. (n.d.). CAS 516-12-1 N-Iodosuccinimide (NIS).

- Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 566-589.

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

- Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

- ResearchGate. (2021). Reduction of 4-nitroaniline (4-NA) to p-phenylenediamine (4-PDA) A ChCX2, B CX2.

- MDPI. (2025). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions.

- Iofina. (n.d.). N-Iodosuccinimide | CAS#: 516-12-1 | NIS.

- PubMed. (1981). Reductive metabolism of nitro-p-phenylenediamine by rat liver. Mutation Research/Genetic Toxicology, 91(4), 281-286.

-

Wikipedia. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

- BLDpharm. (n.d.). 683241-86-3|4-Bromo-2-nitro-5-(trifluoromethyl)aniline.

- ResearchGate. (2022). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst.

- MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8954.

- ScienceDirect. (1989). Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. Journal of Applied Electrochemistry, 19(4), 533-535.

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

- Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 7(7), 21-26.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. 5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole | CymitQuimica [cymitquimica.com]

- 3. 1198475-24-9|5-Bromo-6-(trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 4-Bromo-2-nitro-5-(trifluoromethyl)aniline [myskinrecipes.com]

- 9. 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]

- 10. 683241-86-3|4-Bromo-2-nitro-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Reductive metabolism of nitro-p-phenylenediamine by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. grokipedia.com [grokipedia.com]

- 17. DSpace [diposit.ub.edu]

- 18. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 19. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]

- 26. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]

- 27. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. reddit.com [reddit.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Structural Elucidation of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Introduction: The Significance of Substituted Indoles and the Imperative of Unambiguous Structural Verification

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The precise functionalization of the indole ring with various substituents, such as halogens and trifluoromethyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, represents a highly functionalized indole derivative with potential applications in drug discovery.

The introduction of multiple, electronically distinct substituents presents a significant challenge in structural verification. Ambiguities in substituent placement can lead to the misinterpretation of structure-activity relationships (SAR) and costly delays in the drug development pipeline. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural formality but a critical component of scientific integrity and a prerequisite for advancing novel chemical entities toward clinical evaluation.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed to definitively establish the structure of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole. As a self-validating system, the described protocols integrate data from multiple spectroscopic and spectrometric techniques, ensuring a robust and unambiguous structural assignment.

Workflow for the Structural Elucidation of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Caption: A logical workflow for the structure elucidation of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole.

Part 1: Unraveling the Molecular Formula and Halogen Presence with Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a novel compound. For halogenated molecules, the characteristic isotopic patterns provide a definitive signature for the presence and number of specific halogen atoms.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be employed. EI is often suitable for relatively small, neutral molecules and can provide valuable fragmentation data.

-

Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Data Interpretation and Insights

The high-resolution mass spectrum provides the exact mass of the molecular ion, which is used to determine the molecular formula. For 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole (C₉H₄BrF₃IN), the expected monoisotopic mass is 389.94 g/mol .

A key feature in the mass spectrum of a compound containing bromine is the presence of a characteristic M+2 peak of nearly equal intensity to the molecular ion peak (M), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being roughly 1:1.[1] The presence of both bromine and iodine would lead to a more complex isotopic pattern, which can be simulated and compared with the experimental data to confirm the presence of these halogens.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Observed Value | Calculated Value (for C₉H₄BrF₃IN) |

| Monoisotopic Mass (M⁺) | 389.9385 | 389.9389 |

| Isotopic Pattern | M⁺, M+2 peaks observed with characteristic ratios for Br and I | Confirms the presence of one bromine and one iodine atom |

The fragmentation pattern in the mass spectrum can also offer structural clues. For indole derivatives, characteristic fragmentation pathways often involve the cleavage of the pyrrole ring.[2][3] The loss of substituents such as Br, I, and CF₃ can also be observed, further corroborating the proposed structure.

Part 2: Assembling the Molecular Scaffold with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

1D NMR: ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra are recorded to establish one-bond and multiple-bond correlations between protons and carbons, respectively.[4][5]

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, we expect to see signals for the N-H proton and the aromatic protons on the indole ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The presence of the trifluoromethyl group will result in a characteristic quartet for the carbon to which it is attached due to C-F coupling.

¹⁹F NMR: A Definitive Signature for the Trifluoromethyl Group

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing functional groups.[6] The trifluoromethyl group will appear as a singlet in the ¹⁹F NMR spectrum, and its chemical shift can provide information about its electronic environment. The chemical shift of a CF₃ group on an aromatic ring is typically observed in the range of -60 to -70 ppm relative to CFCl₃.[7]

Table 2: Hypothetical NMR Data for 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole (in DMSO-d₆)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| N-H | ~11.5 | br s | - |

| C2-H | ~7.8 | s | ~125 |

| C4-H | ~7.9 | s | ~120 |

| C7-H | ~7.6 | s | ~115 |

| C3 | - | - | ~70 |

| C3a | - | - | ~130 |

| C4 | - | - | ~120 |

| C5 | - | - | ~118 |

| C6 | - | - | ~128 (q, J ≈ 30 Hz) |

| C7 | - | - | ~115 |

| C7a | - | - | ~135 |

| CF₃ | - | - | ~124 (q, J ≈ 270 Hz) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

2D NMR: Connecting the Pieces

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[8] It allows for the unambiguous assignment of the protonated carbons in the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[9] This is crucial for piecing together the molecular fragments and confirming the positions of the substituents on the indole ring. For example, HMBC correlations from the C2-H proton to C3, C3a, and C7a would confirm the connectivity around the pyrrole ring. Correlations from the aromatic protons (C4-H and C7-H) to the substituted carbons (C5 and C6) would definitively place the bromine and trifluoromethyl groups.

Caption: Key HMBC correlations for confirming substituent positions.

Part 3: The Gold Standard: Absolute Structure Confirmation by Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction is the ultimate arbiter of molecular structure.[10][11] It provides an unambiguous three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths and angles. For chiral molecules, X-ray crystallography can also determine the absolute configuration.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The most critical and often challenging step is to grow a single crystal of sufficient quality (typically >0.1 mm in all dimensions).[13][14] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering of a solvent and anti-solvent.[11][15]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined and refined to yield the final crystal structure.

The successful determination of the crystal structure of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole would provide the definitive and irrefutable proof of its chemical identity.

Conclusion

The structural elucidation of a complex molecule like 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole requires a synergistic and methodologically rigorous approach. By integrating the data from high-resolution mass spectrometry, a suite of 1D and 2D NMR experiments, and, ultimately, single-crystal X-ray diffraction, a self-validating and unambiguous structural assignment can be achieved. This comprehensive analytical workflow ensures the scientific integrity of the research and provides a solid foundation for any subsequent studies in the field of drug development.

References

-

Supporting Information for a relevant publication detailing NMR data of trifluoromethylated compounds. (2022). [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Thorp-Greenwood, F. L. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

Wenzel, M., & Schmuck, C. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. [Link]

-

Wiley-VCH 2008 - Supporting Information. (2008). [Link]

-

6-[3-(TRIFLUOROMETHYL)-3H-DIAZIRIN-3-YL]-1H-INDOLE - Optional[19F NMR]. SpectraBase. [Link]

-

Supporting Information for F-trifluoromethylating agent for the synthesis of SCF2. The Royal Society of Chemistry. [Link]

-

Gerken, J. B., & Gildner, P. G. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. (2007). PMC. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738). Human Metabolome Database. [Link]

-

HSQC and HMBC. Columbia University NMR Core Facility. [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

-

Martineau, E., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. NIH. [Link]

-

Flavoaffinins, Elusive Cellulose-Binding Natural Products from an Anaerobic Bacterium. (2023). American Chemical Society. [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

Approximate 1H and 13C NMR Shifts. Scribd. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2023). Save My Exams. [Link]

-

Clark, J. mass spectra - fragmentation patterns. Chemguide. [Link]

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

-

Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. TSI Journals. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. hmdb.ca [hmdb.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. How To [chem.rochester.edu]

An In-depth Technical Guide to 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, a halogenated and trifluoromethylated indole derivative of significant interest in medicinal chemistry and materials science. This document details the molecular properties of the compound, a proposed, scientifically-grounded synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications based on the unique electronic and steric characteristics imparted by its substituents. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and other advanced applications.

Introduction: The Significance of Polyfunctionalized Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The introduction of halogen atoms and trifluoromethyl groups, in particular, has become a cornerstone of modern drug design.

The trifluoromethyl (CF3) group is a powerful substituent known to enhance metabolic stability by blocking oxidative metabolism and increase lipophilicity, which can improve cell membrane permeability.[1][2] Bromine and iodine, as halogen substituents, can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding, and also serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. The specific substitution pattern of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, therefore, presents a unique combination of properties that make it a highly attractive, albeit challenging, synthetic target.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is essential for its handling, characterization, and application.

| Property | Value | Source |

| Molecular Formula | C9H4BrF3IN | ChemBK[2] |

| Molecular Weight | 389.94 g/mol | ChemBK[2] |

| CAS Number | 1420537-61-6 | CymitQuimica[3] |

| Appearance | (Predicted) Solid | N/A |

| Solubility | (Predicted) Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |

Synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Proposed Synthetic Pathway

The proposed synthesis involves the direct electrophilic iodination of 5-bromo-6-(trifluoromethyl)-1H-indole at the C3 position. The indole nucleus is an electron-rich aromatic system, and the C3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. The presence of the electron-withdrawing trifluoromethyl group at the C6 position is expected to decrease the overall electron density of the indole ring, making the iodination reaction more challenging than for an unsubstituted indole. However, the C3 position remains the most favorable site for electrophilic substitution.

A [label="5-bromo-6-(trifluoromethyl)-1H-indole"]; B [label="Iodinating Agent (e.g., NIS or I2)"]; C [label="Solvent (e.g., DMF or CH2Cl2)"]; D [label="5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole"];

A -> D [label="Electrophilic Iodination"]; B -> D; C -> D; }

Caption: Proposed synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole.Detailed Experimental Protocol

This protocol is a guideline based on general procedures for the C3-iodination of indoles and should be optimized for this specific substrate.

Materials:

-

5-bromo-6-(trifluoromethyl)-1H-indole (Starting Material)

-

N-Iodosuccinimide (NIS) or Iodine (I2) (Iodinating Agent)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH2Cl2) (Solvent)

-

Sodium thiosulfate (for quenching)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-6-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous DMF or CH2Cl2.

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 eq) or a solution of iodine (1.1 eq) in the chosen solvent portion-wise at room temperature. The addition of the iodinating agent to indoles with electron-withdrawing groups is often exothermic and should be done carefully.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary depending on the reactivity of the substrate and may require gentle heating.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole.

Justification of Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially if organometallic reagents were to be used in subsequent steps.

-

Anhydrous Solvents: Anhydrous solvents are used to prevent the hydrolysis of the iodinating agent and potential side reactions.

-

Choice of Iodinating Agent: Both NIS and I2 are effective for the C3-iodination of indoles.[3][4] NIS is often preferred as it is a milder and more selective reagent, and the succinimide byproduct is generally easy to remove.

-

Quenching with Sodium Thiosulfate: This step is essential to remove excess iodine, which can interfere with the purification and characterization of the product.

Potential Applications and Biological Significance

While there is no specific literature on the biological activity of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole, its structural features suggest several potential areas of application.

4.1. Medicinal Chemistry:

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance binding affinity and cell permeability, while the halogen atoms can be used to probe specific interactions within the ATP-binding pocket of kinases.

-

Antiviral and Antimicrobial Agents: Halogenated indoles have shown promise as antiviral and antimicrobial agents.[5] The combination of bromine, iodine, and a trifluoromethyl group could lead to compounds with enhanced activity against a range of pathogens. The trifluoromethyl group may contribute to increased metabolic stability, prolonging the compound's therapeutic effect.[6]

-

Precursor for Complex Molecules: The bromo and iodo substituents on the indole ring serve as versatile handles for further synthetic transformations, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the construction of more complex and diverse molecular architectures for drug discovery programs.

4.2. Materials Science:

-

Organic Electronics: Polycyclic aromatic compounds, including indole derivatives, are of interest in the development of organic semiconductors and light-emitting diodes (OLEDs). The introduction of heavy atoms like bromine and iodine can influence the photophysical properties of the molecule, potentially leading to materials with interesting electronic and optical characteristics.

Safety and Handling

As with any chemical compound, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed information on toxicity, handling, and disposal.

Conclusion

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is a synthetically valuable compound with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, combining the metabolic stability and lipophilicity conferred by the trifluoromethyl group with the synthetic versatility of the bromo and iodo substituents, makes it an attractive target for further investigation. The proposed synthetic protocol provides a viable route for its preparation, opening the door for the exploration of its biological and material properties. This in-depth technical guide serves as a foundational resource for researchers looking to harness the potential of this and other polyfunctionalized indole derivatives in their scientific endeavors.

References

- Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

- O'Connor, S., et al. (2018). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 14, 2534–2543. [Link]

- Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. PubMed, 16388618. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Retrieved from [Link]

- Zhu, J., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 12(3), 1147-1153. [Link]

- ChemBK. (n.d.). 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-. Retrieved from [https://www.chembk.com/en/chem/1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-](https://www.chembk.com/en/chem/1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)-)

- Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

- ResearchGate. (2025). Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. [Link]

- Wang, Z., et al. (2020). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 18(34), 6663-6667. [Link]

- ResearchGate. (2022). Development of novel effective agents from 1H-indolylammonium trifluoroacetates effective against conditionally pathogenic microorganisms. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

commercial availability of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

An In-Depth Technical Guide to the Commercial Availability and Synthetic Strategy of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole (CAS No. 1420537-61-6), a highly functionalized indole scaffold for advanced applications in drug discovery and materials science. The document details the compound's chemical identity, current commercial availability, and outlines a scientifically robust, plausible synthetic route for its preparation from known precursors. It is intended for researchers, synthetic chemists, and drug development professionals who require this specialized building block for their research programs. By synthesizing available data with established principles of indole chemistry, this guide serves as a practical resource for procurement and laboratory synthesis.

Chemical Identity and Physicochemical Properties

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is a halogenated and trifluoromethylated indole derivative. The strategic placement of bromo, iodo, and trifluoromethyl groups on the indole nucleus provides three distinct points for chemical modification, making it a valuable and versatile intermediate for constructing complex molecular architectures, particularly in the field of medicinal chemistry.

Molecular Structure

The structure contains an indole core substituted at the 3, 5, and 6 positions. The C3 position holds an iodine atom, the C5 position a bromine atom, and the C6 position a trifluoromethyl group.

Caption: Chemical structure of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole.

Chemical Identifiers and Properties

The key identifiers and predicted physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1420537-61-6 | [1] |

| Molecular Formula | C₉H₄BrF₃IN | [2] |

| Molecular Weight | 389.94 g/mol | [2] |

| Predicted Boiling Point | 387.1 ± 37.0 °C | [2] |

| Predicted Density | 2.245 ± 0.06 g/cm³ | [2] |

Commercial Availability and Procurement

5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is not a widely stocked, off-the-shelf chemical. Its availability is limited to specialty chemical suppliers that often synthesize such complex molecules on demand.

Supplier Landscape

Researchers seeking to procure this compound should anticipate that it will likely be classified as a "made-to-order" or "custom synthesis" product. This has direct implications for procurement timelines and costs.

| Supplier | Brand | CAS Number | Notes |

| CymitQuimica | Apollo Scientific | 1420537-61-6 | Listed as a research chemical for laboratory use.[1] |

Procurement Insight: Given its limited listing, researchers should contact suppliers like Apollo Scientific directly to inquire about lead times, available quantities, and purity specifications. It is crucial to request a Certificate of Analysis (CoA) upon purchase to verify the identity and purity of the compound via methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthetic Route

While specific literature detailing the synthesis of 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is not publicly available, a logical and efficient synthetic route can be devised based on established indole chemistry. The most direct approach involves the regioselective iodination of a commercially available precursor.

Recommended Precursor

The synthesis can logically start from 5-bromo-6-(trifluoromethyl)-1H-indole (CAS: 1198475-24-9), which is available from several chemical suppliers.[3][4] This precursor already contains the necessary bromo and trifluoromethyl groups at the correct positions.

Key Transformation: C3-Iodination

The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution. This inherent reactivity can be exploited to selectively introduce an iodine atom.

Reaction: Electrophilic iodination using N-Iodosuccinimide (NIS).

Causality: N-Iodosuccinimide is a mild and effective source of electrophilic iodine (I⁺). It is widely used for the iodination of activated aromatic and heterocyclic rings. The reaction typically proceeds under neutral or mildly acidic conditions at or below room temperature, which helps to prevent side reactions and degradation of the indole core.

Step-by-Step Experimental Protocol (Proposed)

-

Dissolution: Dissolve 1.0 equivalent of 5-bromo-6-(trifluoromethyl)-1H-indole in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (ACN) in a round-bottom flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) and cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add N-Iodosuccinimide (NIS), approximately 1.05 to 1.1 equivalents, to the solution portion-wise over 15-20 minutes. The slight excess of NIS ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with water and brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for the target compound.

Applications in Research and Development

This molecule is not an end-product but a high-value building block. Its utility stems from the orthogonal reactivity of its substituents, which can be selectively addressed in subsequent synthetic steps.

-

Medicinal Chemistry Scaffold: The indole nucleus is a privileged structure found in numerous pharmaceuticals. The bromo and iodo groups serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[5][6]

-

Probe Development: The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its biological target. This makes the scaffold attractive for developing targeted probes and potential drug candidates.

-

Materials Science: Poly-substituted indoles can be incorporated into organic electronic materials, where the heavy atoms (Br, I) and the electron-withdrawing CF₃ group can tune the electronic properties of the final material.

The bromination of indole-based compounds, in particular, has been associated with increased biological activity and improved pharmacological profiles in certain contexts.[7]

Handling, Storage, and Safety

-

Hazard Profile (Inferred):

-

Harmful if swallowed or in contact with skin.

-

Causes skin and serious eye irritation.

-

May be toxic if inhaled and may cause respiratory irritation.

-

-